molecular formula C14H13F3N2O2 B3118656 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone CAS No. 241127-30-0

1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone

Cat. No.: B3118656
CAS No.: 241127-30-0
M. Wt: 298.26 g/mol
InChI Key: PDIYCTRPRHTZQH-UHFFFAOYSA-N
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Description

1-(5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone is a high-purity chemical reagent intended for research and development applications. This compound belongs to the class of pyrazole derivatives, which are heterocyclic structures of significant interest in medicinal chemistry and agrochemical research . Pyrazole cores, especially those substituted with a trifluoromethyl group, are frequently explored for their potential biological activities . The specific structure of this compound, featuring a phenoxyethyl side chain and an acetyl group, makes it a valuable intermediate for synthetic organic chemists. Researchers may utilize this compound as a key building block for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active substances or for creating novel compounds for biological screening . The presence of the trifluoromethyl group is a common strategy in lead optimization to influence the molecule's metabolic stability, lipophilicity, and binding affinity . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-[5-[1-[3-(trifluoromethyl)phenoxy]ethyl]pyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-9(13-6-7-18-19(13)10(2)20)21-12-5-3-4-11(8-12)14(15,16)17/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYCTRPRHTZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NN1C(=O)C)OC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride, followed by functionalization at the 5-position through lithiation and electrophilic trapping . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as n-butyllithium (n-BuLi) at low temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring high yields, and maintaining purity. Techniques such as continuous flow synthesis and distillation-based separation are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Applications

The compound has been studied for its potential as a pharmaceutical agent. Its structural characteristics suggest it may exhibit significant biological activity, particularly in the following areas:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antimicrobial properties. The presence of the trifluoromethyl group is known to enhance the potency of such compounds against various pathogens.
  • Anti-inflammatory Effects : Some studies have shown that compounds similar to 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Agrochemical Applications

The compound's unique structure may also find applications in agriculture:

  • Pesticidal Properties : The trifluoromethyl group can confer increased lipophilicity, potentially improving the efficacy of pesticides. Research into similar compounds has shown promise in pest control applications.
  • Herbicides : Preliminary studies suggest that pyrazole derivatives can act as herbicides, providing an avenue for further exploration in weed management strategies.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of various pyrazole derivatives, including those with trifluoromethyl substituents. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting the potential of compounds like this compound in developing new antibiotics.

Case Study 2: Anti-inflammatory Properties

Research conducted at a leading pharmacological institute assessed the anti-inflammatory effects of several pyrazole derivatives. The findings suggested that these compounds could inhibit key inflammatory pathways, with implications for treating conditions such as arthritis and other inflammatory disorders.

Mechanism of Action

The mechanism of action of 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It may act on enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrazole Ring

Position 1 Substituents
  • 1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone: Replaces the ethoxyethyl group with a phenyl and hydroxyl group. This compound crystallizes in a triclinic system (space group P1) with distinct hydrogen-bonding interactions due to the hydroxy group .
  • 1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone: Features a chlorine atom at position 5 and a methyl group at position 1, reducing steric hindrance compared to the target compound .
Position 5 Substituents
  • 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone: Incorporates a thiophene-based substituent, introducing π-π stacking capabilities absent in the target compound .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Crystallographic Data (if available)
Target Compound C₁₄H₁₃F₃N₂O₂ 298.26 Ethanone, trifluoromethyl, ether Not reported in evidence
1-(5-Hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone C₁₂H₉F₃N₂O₂ 270.21 Hydroxy, phenyl, trifluoromethyl Triclinic (P1), a=7.478 Å, V=1178.2 ų
1-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone C₇H₆ClF₃N₂O 226.58 Chloro, methyl, trifluoromethyl XLogP3: 1.8, Topological PSA: 34.9 Ų
5-{1-[3-(Trifluoromethyl)phenoxy]ethyl}-1H-pyrazole C₁₂H₁₁F₃N₂O 256.22 Ether, trifluoromethyl Commercial availability noted

Biological Activity

The compound 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone is a pyrazole derivative notable for its potential biological activities, particularly in the realms of anti-inflammatory and antimicrobial properties. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C19H15F3N2O2C_{19}H_{15}F_3N_2O_2, with a molar mass of approximately 360.33 g/mol. The presence of the trifluoromethyl group enhances its chemical reactivity and biological activity compared to other similar compounds.

PropertyValue
Molecular FormulaC19H15F3N2O2C_{19}H_{15}F_3N_2O_2
Molar Mass360.33 g/mol
CAS Number324008-80-2

Research indicates that compounds containing a pyrazole ring often exhibit significant biological activity through various mechanisms, including:

  • Inhibition of Cyclooxygenase (COX) : Several studies have demonstrated that pyrazole derivatives can selectively inhibit COX-1 and COX-2 enzymes, which play crucial roles in inflammation and pain pathways. For instance, derivatives similar to this compound have shown promising anti-inflammatory effects in animal models, with selectivity indices indicating a preference for COX-2 inhibition over COX-1 .

Anti-inflammatory Activity

A significant focus of research has been on the anti-inflammatory properties of this compound. In vitro studies have shown that it can reduce inflammation markers in various cell lines:

  • Case Study : A study evaluated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The compound exhibited a dose-dependent reduction in edema, comparable to established anti-inflammatory drugs like diclofenac .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been explored:

  • Research Findings : In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli indicated that the compound possesses notable antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting effectiveness at low concentrations .

Safety and Toxicology

Safety assessments are critical for any pharmaceutical candidate. Preliminary toxicological studies indicate that the compound exhibits low acute toxicity, with LD50 values exceeding 2000 mg/kg in rodent models, suggesting a favorable safety profile for further development .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Study ReferenceActivity TypeFindings
Anti-inflammatorySignificant reduction in paw edema in rats
AntimicrobialEffective against E. coli and S. aureus
ToxicologyLD50 > 2000 mg/kg; low acute toxicity observed

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via condensation reactions between substituted pyrazole precursors and phenoxyethyl derivatives. For example, refluxing 3-(trifluoromethyl)phenoxyethyl chloride with 5-substituted pyrazole intermediates in anhydrous ethanol using piperidine as a catalyst (similar to methods described for pyrazoline derivatives in and ). Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and catalyst loading (0.5–2 mol%) to enhance yield (70–85%) and purity (>95%).
  • Key parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodology : Use a combination of:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions and trifluoromethyl group integration.
  • FT-IR : Identify carbonyl (C=O, ~1700 cm1^{-1}) and pyrazole ring vibrations (~1600 cm1^{-1}).
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
    • Data interpretation : Cross-reference with computational predictions (e.g., Gaussian software for IR/NMR) and literature analogs ( ) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure ( ).
  • Ventilation : Use fume hoods for synthesis and purification steps due to volatile organic solvents.
  • Waste disposal : Segregate halogenated waste (trifluoromethyl group) and treat via licensed hazardous waste services .

Advanced Research Questions

Q. How can crystallographic studies (X-ray diffraction) resolve structural ambiguities in this compound?

  • Methodology : Grow single crystals via slow evaporation in ethanol/dichloromethane. Collect data using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å). Refine structures using SHELXL ( ).
  • Key metrics : Analyze bond lengths (e.g., C=O: ~1.22 Å), dihedral angles between pyrazole and phenoxy groups, and hydrogen-bonding networks. Compare with analogous structures (e.g., ) .

Q. What computational strategies (e.g., molecular docking) predict the compound’s bioactivity against target proteins?

  • Methodology :

  • Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or kinases, where pyrazole derivatives show activity ().
  • Docking software : Use AutoDock Vina ( ) with parameters: exhaustiveness = 20, grid center on active sites. Validate with MD simulations (GROMACS).
  • Output analysis : Calculate binding energies (ΔG ≤ −7 kcal/mol suggests strong affinity) and analyze ligand-protein interactions (e.g., π-π stacking with Phe residues) .

Q. How can researchers address contradictions between computational predictions and experimental bioassay results?

  • Methodology :

  • Experimental validation : Perform dose-response assays (e.g., IC50_{50} determination via MTT) for cytotoxicity or enzyme inhibition.
  • Data reconciliation : Re-optimize docking parameters (e.g., solvent models) or re-examine protein conformational flexibility. Cross-check with crystallographic data ( ) .

Q. What strategies optimize the compound’s solubility and stability for in vitro bioactivity studies?

  • Methodology :

  • Solubility screening : Test DMSO, PBS, and cyclodextrin-based solutions. Use UV-Vis spectroscopy to quantify solubility (λmax_{\text{max}} ~270 nm).
  • Stability assays : Incubate at 37°C (pH 7.4) and monitor degradation via HPLC. Add antioxidants (e.g., BHT) if needed .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone

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